5-butyl-1H-indole-2-carboxylic Acid
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Overview
Description
5-Butyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-1H-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The butyl group can be introduced through alkylation reactions .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, is common in the large-scale synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indole-2-carbinol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
5-Butyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-butyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxy-1H-indole-2-carboxylic acid: Another indole derivative with distinct biological activities
Uniqueness: 5-Butyl-1H-indole-2-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological profiles compared to other indole derivatives .
Properties
IUPAC Name |
5-butyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-4-9-5-6-11-10(7-9)8-12(14-11)13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWIFBVZIWKJJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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